molecular formula C8H10N2O3 B8805461 2-Amino-1-(3-nitrophenyl)ethanol

2-Amino-1-(3-nitrophenyl)ethanol

Cat. No. B8805461
M. Wt: 182.18 g/mol
InChI Key: RQHJQKOWMLMDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947456

Procedure details

3-Nitroacetophenone is brominated in the α-position, the bromination product is reduced by means of sodium borohydride to the corresponding bromohydride and this is treated with ammonia. There is obtained rac.-α-(aminomethyl)-3-nitrobenzyl alcohol which melts at 107°-108° (softening from 105°) after crystallization from ethyl acetate-ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=1)=[O:3].[BH4-].[Na+].Br.[NH3:16]>>[NH2:16][CH2:1][CH:2]([OH:3])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(C1=CC(=CC=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.